Cas no 1431965-42-2 (6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride)

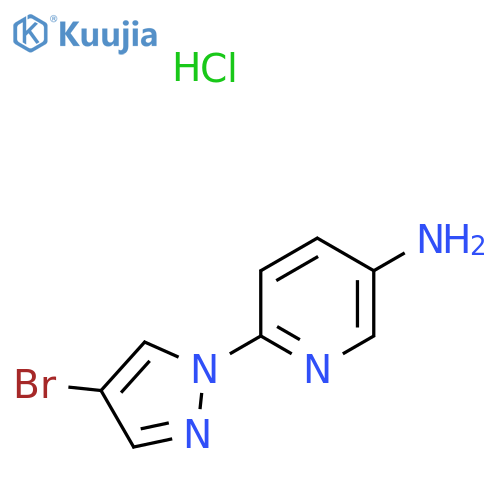

1431965-42-2 structure

商品名:6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride

CAS番号:1431965-42-2

MF:C8H8BrClN4

メガワット:275.532918930054

MDL:MFCD25371099

CID:4700127

6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride

- 6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride

-

- MDL: MFCD25371099

- インチ: 1S/C8H7BrN4.ClH/c9-6-3-12-13(5-6)8-2-1-7(10)4-11-8;/h1-5H,10H2;1H

- InChIKey: URABHSRDIZAJRU-UHFFFAOYSA-N

- ほほえんだ: BrC1C=NN(C=1)C1C=CC(=CN=1)N.Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 178

- トポロジー分子極性表面積: 56.7

じっけんとくせい

- 色と性状: NA

- フラッシュポイント: 230.9±28.7 °C

6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00JG4B-10g |

6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine |

1431965-42-2 | 95% | 10g |

$5727.00 | 2023-12-21 | |

| A2B Chem LLC | AJ06555-50mg |

6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine |

1431965-42-2 | 95% | 50mg |

$356.00 | 2024-04-20 | |

| A2B Chem LLC | AJ06555-500mg |

6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine |

1431965-42-2 | 95% | 500mg |

$719.00 | 2024-04-20 | |

| Enamine | EN300-762783-0.05g |

6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride |

1431965-42-2 | 95.0% | 0.05g |

$69.0 | 2025-02-24 | |

| Matrix Scientific | 201778-1g |

6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride |

1431965-42-2 | 1g |

$749.00 | 2023-09-07 | ||

| Enamine | EN300-762783-0.25g |

6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride |

1431965-42-2 | 95.0% | 0.25g |

$149.0 | 2025-02-24 | |

| Enamine | EN300-762783-10.0g |

6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride |

1431965-42-2 | 95.0% | 10.0g |

$1654.0 | 2025-02-24 | |

| Enamine | EN300-762783-0.1g |

6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride |

1431965-42-2 | 95.0% | 0.1g |

$105.0 | 2025-02-24 | |

| 1PlusChem | 1P00JG4B-100mg |

6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine |

1431965-42-2 | 95% | 100mg |

$296.00 | 2024-06-20 | |

| 1PlusChem | 1P00JG4B-250mg |

6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine |

1431965-42-2 | 95% | 250mg |

$396.00 | 2024-06-20 |

6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

1431965-42-2 (6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride) 関連製品

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量